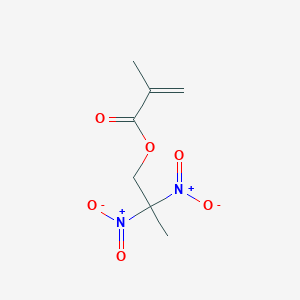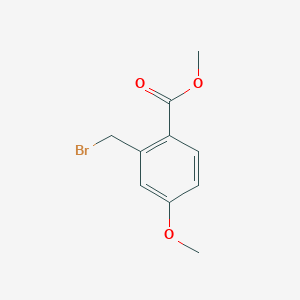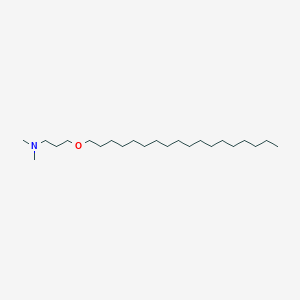
2-(Bromoacetyl)pyridine hydrobromide
Vue d'ensemble
Description
2-(Bromoacetyl)pyridine hydrobromide is a chemical compound with the CAS Number: 17570-98-8 . It has a molecular weight of 280.95 and its IUPAC name is 2-bromo-1-(2-pyridinyl)ethanone hydrobromide . It is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 2-(Bromoacetyl)pyridine hydrobromide is 1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
2-(Bromoacetyl)pyridine hydrobromide is a solid at room temperature . It is sensitive to heat and moisture . It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents .Applications De Recherche Scientifique
Biochemistry: Enzyme Inhibition
2-(Bromoacetyl)pyridine hydrobromide: has been identified as an active-site-directed inhibitor for enzymes such as glucose dehydrogenase from Bacillus megaterium . This compound irreversibly inactivates the enzyme, with the coenzyme NAD providing protection against this inactivation, unlike the substrate glucose. This specificity suggests potential for designing targeted enzyme inhibitors in biochemical pathways.
Pharmacology: Drug Synthesis
In pharmacological research, 2-(Bromoacetyl)pyridine hydrobromide is used as a building block for synthesizing various drug candidates. Its reactivity with nucleophiles makes it a valuable precursor in the construction of pharmacologically active molecules that could lead to new therapeutic agents .
Organic Synthesis: Multicomponent Reactions
This compound plays a crucial role in multicomponent reactions, which are pivotal in organic synthesis for generating complex molecules. It reacts with aromatic aldehydes and malononitrile to produce biologically active pyran and pyridine derivatives, which are of significant interest due to their diverse biological activities .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 2-(Bromoacetyl)pyridine hydrobromide can be used to prepare standards for chromatographic analysis. Its well-defined structure and properties allow for its use as a reference compound in methods such as HPLC and GC-MS, aiding in the identification and quantification of complex mixtures .
Mécanisme D'action
Safety and Hazards
The compound has been classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
2-bromo-1-pyridin-2-ylethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKVUGZUYJUSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379909 | |
| Record name | 2-(Bromoacetyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromoacetyl)pyridine hydrobromide | |
CAS RN |
17570-98-8 | |
| Record name | 17570-98-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromoacetyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using water as a solvent in the synthesis of 2-pyridylimidazo pyridine derivatives?
A1: The research highlights the advantage of using water as a solvent in the synthesis of 2-pyridylimidazo pyridine derivatives []. This approach offers several benefits:
- Environmental friendliness: Water is a green solvent, reducing the use of hazardous organic solvents and minimizing the environmental impact of the synthesis process [].
- Simplified protocol: The reaction can be carried out without the need to isolate the intermediate, 2-(bromoacetyl) pyridine, simplifying the procedure and improving efficiency [].
- Mild reaction conditions: Water provides a milder reaction environment compared to some organic solvents, potentially reducing the formation of unwanted side products [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















